Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyanomethyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl halides. The esterification process to form the final product can be achieved using methanol and an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanomethyl group can participate in various biochemical reactions. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Uniqueness
Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate is unique due to the presence of both a cyanomethyl group and a hydroxy group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-[2-[3-(cyanomethyl)phenyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C14H13N3O3/c1-20-14(19)9-11-8-13(18)17(16-11)12-4-2-3-10(7-12)5-6-15/h2-4,7-8,16H,5,9H2,1H3 |
InChI Key |
WJEPMGTWUVFUNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.